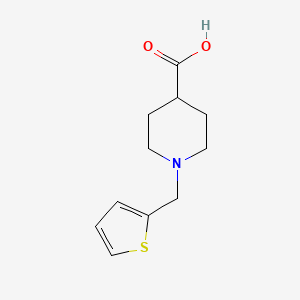

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Description

Historical Context and Discovery

The development of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid can be traced back to the broader evolution of heterocyclic chemistry, particularly the systematic exploration of piperidine derivatives that began in the early 19th century. Piperidine itself was first isolated by Hans Christian Ørsted in 1819 from black pepper, marking the beginning of systematic study of this important heterocyclic framework. The subsequent development of synthetic methodologies for piperidine derivatives accelerated throughout the 20th century, driven by the recognition of their importance in pharmaceutical applications. The incorporation of thiophene moieties into piperidine-based structures represents a more recent advancement in medicinal chemistry, reflecting the growing understanding of how heteroaromatic systems can modulate biological activity and pharmacokinetic properties.

The specific compound this compound emerged from systematic structure-activity relationship studies aimed at developing novel therapeutic agents. The thiophene ring system, first discovered and characterized in the mid-19th century, has become increasingly important in drug design due to its unique electronic properties and ability to participate in various intermolecular interactions. The combination of these two heterocyclic systems through a methylene linker represents a rational approach to drug design, where the piperidine component provides conformational flexibility and basic character, while the thiophene ring contributes aromatic stabilization and potential sites for metabolic transformation. This synthetic approach reflects the modern paradigm of combining proven pharmacophores to create novel chemical entities with enhanced therapeutic potential.

Significance in Heterocyclic Chemistry

This compound holds particular significance in heterocyclic chemistry as it exemplifies the successful integration of multiple heterocyclic motifs within a single molecular framework. The compound represents an important class of bifunctional heterocycles that combine the well-established biological activity of piperidine derivatives with the unique electronic properties of thiophene-containing systems. Piperidine derivatives have long been recognized as privileged structures in medicinal chemistry, with numerous examples found in clinically approved drugs ranging from antipsychotics to analgesics. The incorporation of a carboxylic acid functionality at the 4-position of the piperidine ring further enhances the compound's potential for biological activity by providing a site for hydrogen bonding and ionic interactions with biological targets.

The thiophene component of the molecule contributes significantly to its chemical significance, as thiophene-containing compounds have demonstrated remarkable versatility in pharmaceutical applications. The electron-rich nature of the thiophene ring system makes it an excellent bioisostere for benzene rings, often providing improved metabolic stability and enhanced binding affinity to biological targets. The strategic positioning of the thiophene ring as a terminal aromatic group connected through a methylene spacer allows for optimal spatial arrangement and conformational flexibility, which are crucial factors in molecular recognition processes. This structural arrangement has proven particularly valuable in the design of compounds targeting central nervous system disorders, where the balance between lipophilicity and hydrophilicity is critical for crossing the blood-brain barrier.

The compound also serves as an important synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of multiple functional groups, including the carboxylic acid, the tertiary amine nitrogen, and the aromatic thiophene ring, provides numerous opportunities for chemical modification and derivatization. This versatility has made it a valuable building block in combinatorial chemistry approaches and has contributed to its importance in the development of chemical libraries for drug discovery programs.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds with multiple functional groups. The primary name designation begins with the piperidine ring system as the parent structure, with the carboxylic acid group at the 4-position serving as the principal functional group. The thiophene substituent is designated as "thien-2-ylmethyl" to indicate its attachment at the 2-position of the thiophene ring through a methylene bridge to the nitrogen atom of the piperidine ring. Alternative nomenclature systems may refer to the thiophene component as "thiophen-2-ylmethyl," reflecting slight variations in naming conventions between different chemical databases and regulatory systems.

The compound can be classified under several different chemical categories based on its structural features and functional groups. From a pharmaceutical chemistry perspective, it belongs to the class of piperidine carboxylic acids, which are known for their diverse biological activities and therapeutic applications. The presence of the thiophene ring system also places it within the broader category of organosulfur compounds, specifically five-membered heteroaromatic sulfur-containing molecules. Additionally, the compound can be classified as a tertiary amine due to the nitrogen atom in the piperidine ring, which has significant implications for its basicity, solubility properties, and potential for salt formation.

Chemical classification systems also recognize this compound as a member of the heterocyclic carboxylic acid family, which encompasses a wide range of biologically active molecules used in pharmaceutical applications. The compound's Chemical Abstracts Service registry numbers, including 944450-84-4 for the hydrochloride hydrate form and 901923-78-2 for the free acid, provide unique identifiers that facilitate its classification and retrieval in chemical databases. These registry numbers reflect the different physical forms and salt states in which the compound can exist, each with distinct properties and potential applications.

Basic Structural Features

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical and biological properties. The core piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings, providing optimal bond angles and minimal steric interactions. The carboxylic acid group at the 4-position is positioned equatorially in the preferred chair conformation, minimizing steric hindrance and allowing for optimal hydrogen bonding interactions. This spatial arrangement is crucial for the compound's ability to interact with biological targets and influences its overall three-dimensional shape.

The thiophene ring system connected through the methylene bridge introduces significant structural complexity and conformational flexibility to the molecule. The thiophene ring maintains its planar aromatic character, with the sulfur atom contributing to the ring's electron density distribution and overall electronic properties. The methylene bridge allows for rotational freedom around the carbon-nitrogen bond, enabling the thiophene ring to adopt various orientations relative to the piperidine core. This conformational flexibility is particularly important for molecular recognition processes and may contribute to the compound's ability to interact with multiple biological targets.

The electronic structure of the compound is characterized by the presence of multiple heteroatoms that can participate in various types of chemical interactions. The nitrogen atom in the piperidine ring exhibits basic character with a typical pKa value similar to other secondary amines, allowing for protonation under physiological conditions. The carboxylic acid group provides acidic character, creating an internal zwitterionic possibility under appropriate pH conditions. The sulfur atom in the thiophene ring contributes to the overall polarizability of the molecule and can participate in weak intermolecular interactions such as sulfur-π interactions and hydrogen bonding as an acceptor.

The overall molecular geometry and distribution of functional groups create distinct regions of hydrophilicity and lipophilicity within the molecule. The carboxylic acid group and the nitrogen atom contribute to the hydrophilic character, while the thiophene ring and the methylene bridge provide lipophilic regions. This amphiphilic character is particularly valuable in pharmaceutical applications, as it can influence membrane permeability, distribution properties, and binding affinity to biological targets. The strategic placement of these functional groups reflects modern principles of medicinal chemistry design, where the balance of physicochemical properties is optimized for specific therapeutic applications.

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNYZXNHHNYIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Piperidine-4-carboxylic Acid Derivatives

A common approach begins with piperidine-4-carboxylic acid or its protected derivatives (e.g., N-BOC-piperidine-4-carboxylic acid). Protection strategies such as Boc-protection facilitate selective functionalization at the nitrogen atom without affecting the carboxylic acid group.

- Example: Synthesis of N-BOC-piperidine-4-carboxylic acid from isonipecotic acid using di-tert-butyl dicarbonate in aqueous sodium hydroxide and tert-butanol, yielding the protected intermediate in near quantitative yield.

Introduction of the Thien-2-ylmethyl Group

The thien-2-ylmethyl substituent is introduced via alkylation of the piperidine nitrogen. This can be achieved by reacting the piperidine derivative with 2-(chloromethyl)thiophene or a similar electrophilic thienylmethyl source under basic conditions.

- The reaction conditions typically involve mild bases and solvents compatible with the carboxylic acid or its protected form to avoid side reactions.

Deprotection and Final Acid Formation

If protection groups are used, subsequent deprotection under acidic conditions yields the free 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.

- Purification is often performed by recrystallization from ethanol/ethyl acetate or similar solvent systems to obtain the pure acid.

Alternative Synthetic Routes

While direct alkylation is common, other methods include:

- Catalytic hydrogenation of nitrile or oxynitride intermediates derived from picoline carboxylic acid esters, followed by hydrolysis to the acid.

- Oxidation and reduction steps involving palladium on charcoal catalysts and formic acid amine as a hydrogen source to convert intermediates to the piperidine carboxylic acid derivatives.

Representative Reaction Conditions and Yields

Research Findings and Analysis

- The use of catalytic hydrogenation with palladium on charcoal and formic acid amine as a hydrogen donor is effective for reducing oxynitride intermediates to piperidine carboxylic acid esters, which can be hydrolyzed to acids.

- Protection strategies such as Boc-protection enable selective functionalization and improve yields by preventing side reactions at the carboxylic acid site.

- The thiophene ring's presence in the molecule enhances its utility in chemical synthesis due to its aromatic and electronic properties, making the compound a versatile building block for further functionalization.

- Purification by recrystallization from ethanol/ethyl acetate is a common and effective method to obtain high-purity final products.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct alkylation of piperidine-4-carboxylic acid | Alkylation with thienylmethyl halide, deprotection | Straightforward, fewer steps | Requires protection for selectivity |

| Boc-protection route | Boc-protection → alkylation → deprotection | High selectivity, high yield | Additional protection/deprotection steps |

| Catalytic hydrogenation of oxynitride intermediates | Oxidation → catalytic reduction → hydrolysis | High yield, scalable | Multi-step, requires catalyst and hydrogen donor |

Chemical Reactions Analysis

Types of Reactions: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, neurotransmission, and cellular signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To elucidate the distinctiveness of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid, it is compared with compounds sharing structural similarities, such as piperidine derivatives, heterocyclic-substituted analogs, and positional isomers. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |

|---|---|---|---|

| This compound | Piperidine ring with thiophene-2-ylmethyl substituent and carboxylic acid at C4. | Reference compound. | Enhanced lipophilicity from thiophene; potential for π-π stacking and sulfur-mediated interactions. |

| 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid | Pyridine-2-ylmethyl substituent instead of thiophene. | Pyridine is more basic and less electron-rich than thiophene. | Altered receptor affinity due to pyridine’s lone pair availability; possible differences in solubility. |

| 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid | Pyridine substituent at the 3-position. | Steric and electronic effects differ due to pyridine ring orientation. | Reduced steric hindrance compared to 2-position analogs; variable pharmacological profiles. |

| Piperidine-4-carboxylic acid | No substituent on the piperidine nitrogen. | Lacks the thienylmethyl group. | Simpler reactivity; lower lipophilicity; limited biological targeting specificity. |

| 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid | Carboxylic acid group on an acetic acid side chain at C4. | Carboxylic acid not directly on the piperidine ring. | Increased molecular flexibility; altered hydrogen-bonding capacity and solubility. |

| 1-(Carboxymethyl)piperidine-4-carboxylic acid | Carboxymethyl substituent on the piperidine nitrogen. | Replaces thiophene with a polar carboxymethyl group. | Higher acidity; enhanced solubility in aqueous media; distinct metal-chelating properties. |

| 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | Pyrimidine substituent with chlorine and methyl groups; carboxylic acid at C3. | Different heterocycle (pyrimidine) and carboxylic acid position. | Potential for halogen bonding (Cl); altered conformational dynamics due to C3 substitution. |

Key Findings from Comparative Studies

a. Substituent Effects

- Electron-Rich vs. Electron-Deficient Moieties : The thiophene-2-ylmethyl group in this compound provides electron-rich aromaticity, enabling π-π stacking and interactions with sulfur-seeking biological targets. In contrast, pyridine analogs (e.g., 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid) exhibit higher basicity, affecting solubility and receptor binding .

- Polar vs. Nonpolar Substituents: Replacing thiophene with carboxymethyl (as in 1-(Carboxymethyl)piperidine-4-carboxylic acid) increases hydrophilicity, making the compound more suitable for aqueous-phase reactions but less membrane-permeable .

b. Positional Isomerism

- The position of substituents on heterocycles significantly impacts activity. For example, pyridin-3-ylmethyl analogs exhibit reduced steric hindrance compared to pyridin-2-ylmethyl derivatives, leading to differences in binding pocket accommodation .

c. Carboxylic Acid Positioning

- Placing the carboxylic acid at C4 (vs. C3 or on a side chain) affects molecular conformation and hydrogen-bonding networks. For instance, 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid’s flexible side chain may enhance interactions with distal biological targets compared to the rigid C4-carboxylate .

Biological Activity

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a thienylmethyl group and a carboxylic acid functional group. Its molecular formula is .

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains.

- Anticancer Properties : Research has suggested potential efficacy in inhibiting cancer cell proliferation, particularly in specific cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Reduction in cancer cell viability | , |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Pathways

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : Interaction with receptors could alter signaling cascades, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Cancer Cell Studies : In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in the viability of breast cancer cells, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, comparisons can be made with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(Thien-3-ylmethyl)piperidine | Moderate anticancer | Different thienyl substitution |

| Piperidine derivatives | Variable | Structural variations |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid, and how can reductive amination be optimized?

- Methodology : The compound is synthesized via reductive amination, where thiophene-2-carbaldehyde reacts with piperidine-4-carboxylic acid derivatives. A typical protocol involves combining the aldehyde with the piperidine precursor in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid) . Optimization includes adjusting stoichiometric ratios (e.g., 1.05:1 molar ratio of aldehyde to amine) and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride hydrate form .

Q. How is this compound characterized for structural confirmation and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the structure by verifying the thienylmethyl group (δ ~4.75–4.50 ppm for methylene protons) and piperidine ring protons (δ ~3.25–1.51 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity analysis (>95%) is performed using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

- Melting Point (mp) : The hydrochloride hydrate form exhibits a mp range of 139–155°C, which serves as a key identifier .

Q. What solvent systems are recommended for enhancing solubility in biological assays?

- Methodology : The compound’s solubility is pH-dependent due to its carboxylic acid moiety. For in vitro assays:

- Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with co-solvents like dimethyl sulfoxide (DMSO) (≤5% v/v) to prevent precipitation.

- Organic Modifiers : Ethanol or polyethylene glycol (PEG-400) can improve solubility in hydrophobic environments. Pre-solubilization in DMSO followed by dilution into assay buffers is standard practice .

Advanced Research Questions

Q. How can structural modifications to the piperidine or thienylmethyl groups enhance target selectivity in neurological or antimicrobial studies?

- Methodology :

- Piperidine Ring Modifications : Introducing substituents like fluorine or methyl groups at the 3-position of the piperidine ring can alter steric and electronic properties, impacting binding to receptors (e.g., sphingosine 1-phosphate receptors) .

- Thienyl Substituents : Replacing the thiophene ring with furan or pyridine analogs can modulate lipophilicity (logP) and improve blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) guide rational design .

- Carboxylic Acid Bioisosteres : Substituting the carboxylic acid with tetrazole or sulfonamide groups may enhance metabolic stability while retaining hydrogen-bonding capacity .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor in vivo efficacy may stem from rapid clearance or insufficient brain penetration .

- Metabolite Identification : Incubate the compound with liver microsomes to identify major metabolites (e.g., glucuronidation of the carboxylic acid). Structural analogs resistant to metabolism can be prioritized .

- Dose Optimization : Conduct dose-response studies in animal models to establish therapeutic windows, adjusting formulations (e.g., nanoparticles) to enhance delivery .

Q. What strategies mitigate batch-to-batch variability in research-grade this compound?

- Methodology :

- Strict QC Protocols : Require suppliers to provide batch-specific certificates of analysis (CoA) with HPLC purity (>97%), residual solvent data, and elemental analysis (C, H, N, S) .

- In-House Validation : Re-crystallize batches from ethanol/water mixtures to standardize crystalline form and purity.

- Bioassay Normalization : Adjust concentrations based on peptide content analysis (via amino acid analysis) to account for salt or hydrate content variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.